Semicarbazide hydrochloride

Catalog No.
S601580
CAS No.
563-41-7
M.F
CH6ClN3O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydron;chloride

Molecular Formula

CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

Solubility

Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/
9.2 [ug/mL]

Synonyms

Hydrazinecarboxamide Monohydrochloride; Aminourea Hydrochloride; Semicarbazide Chloride; SEM

Canonical SMILES

[H+].C(=O)(N)NN.[Cl-]

Isomeric SMILES

C(=O)(N)N[NH3+].[Cl-]

Derivatizing Agent for Carbonyl Compounds

One of the most common applications of SCH is as a derivatizing agent for carbonyl compounds, such as aldehydes and ketones. SCH reacts with these functional groups to form semicarbazones, which are crystalline compounds with characteristic melting points. This property allows researchers to easily identify and differentiate between different carbonyl compounds in a mixture []. Additionally, semicarbazone formation can be used to purify or isolate specific carbonyl compounds from complex mixtures, often through adsorption chromatography techniques [].

Substrate for Urease Activity Measurement

SCH serves as a valuable substrate for measuring the activity of the enzyme urease. Urease is a key enzyme involved in the urea cycle, responsible for breaking down urea into ammonia and carbon dioxide. By monitoring the rate of SCH hydrolysis by urease, researchers can assess urease activity in various biological samples, including soil, food, and clinical specimens []. This information is crucial in understanding various biological processes and diagnosing certain medical conditions.

Monoamine Oxidase (MAO) Inhibitor

SCH exhibits inhibitory effects on monoamine oxidases (MAOs), enzymes responsible for metabolizing certain neurotransmitters like dopamine, serotonin, and norepinephrine. While not directly used as a therapeutic agent due to safety concerns, SCH has been employed in research studies to investigate the role of MAOs in various neurological disorders and explore the development of novel MAO inhibitors for clinical use [].

Semicarbazide hydrochloride is a chemical compound with the molecular formula C3H8ClN3O\text{C}_3\text{H}_8\text{ClN}_3\text{O}, commonly encountered as a white crystalline solid. It is a derivative of semicarbazide, which itself is produced from the reaction of urea and hydrazine. The hydrochloride form enhances its solubility in water, making it useful in various

SCH is considered a hazardous material [1].

  • Toxicity: The oral LD50 (lethal dose for 50% of test population) in rats is 123 mg/kg [2]. This indicates moderate to high acute oral toxicity.
  • Skin and eye irritant: SCH can irritate the skin and eyes upon contact [1].
  • Precautions: Proper personal protective equipment (PPE) like gloves,

Semicarbazide hydrochloride participates in several notable reactions:

  • Formation of Semicarbazones: Semicarbazide reacts with aldehydes and ketones to form semicarbazones through a condensation reaction. This process exemplifies imine formation, where the carbonyl group of the aldehyde or ketone reacts with the amine group of semicarbazide .
  • Reactions with Unsaturated Compounds: It has been shown to react with α,β-unsaturated ketones, leading to the formation of 1-carbamoyl-4,5-dihydropyrazoles. These reactions often yield biologically active compounds .
  • Synthesis of Pyrazole Derivatives: Semicarbazide hydrochloride can be utilized in synthesizing pyrazole derivatives by reacting with acetylacetone and other similar compounds .

Semicarbazide and its derivatives exhibit various biological activities. They have been reported to possess antiviral, anti-infective, and antineoplastic properties. The mechanism involves their ability to bind with metal ions like copper and iron within biological systems, which may interfere with cellular processes . Additionally, some derivatives are used in pharmaceutical formulations, particularly in antibiotics such as nitrofuran derivatives .

The synthesis of semicarbazide hydrochloride typically involves:

  • Reaction of Hydrazine and Urea: An aqueous solution of hydrazine is reacted with urea at elevated temperatures (80° C to 130° C) to produce semicarbazide.
  • Precipitation: The resulting mixture is treated with an alcohol to precipitate insoluble by-products.
  • Formation of Hydrochloride: Anhydrous hydrogen chloride is added to the solution, resulting in the precipitation of semicarbazide hydrochloride, which can then be recovered from the solution .

Semicarbazide hydrochloride is widely used in:

  • Pharmaceuticals: As a precursor for synthesizing various drugs, particularly those targeting bacterial infections.
  • Analytical Chemistry: It serves as a reagent in thin-layer chromatography for detecting α-keto acids by forming colored complexes that can be visualized under ultraviolet light .
  • Research: Used in laboratories for synthesizing novel compounds and studying their biological effects.

Studies have indicated that semicarbazide hydrochloride interacts effectively with various organic compounds, enhancing their reactivity and facilitating the synthesis of complex molecules. For instance, its interaction with α,β-unsaturated ketones leads to significant transformations that yield new chemical entities with potential biological activity .

Several compounds are structurally or functionally similar to semicarbazide hydrochloride. Here are some notable examples:

CompoundStructure/FormulaUnique Features
ThiosemicarbazideC3H8N4S\text{C}_3\text{H}_8\text{N}_4\text{S}Contains sulfur; exhibits different biological activities compared to semicarbazide.
CarbazideC3H8N4O\text{C}_3\text{H}_8\text{N}_4\text{O}Related structure; used similarly but has different reactivity patterns.
HydrazineN2H4\text{N}_2\text{H}_4A precursor for semicarbazides; more reactive but less stable than semicarbazides.
UreaCH4N2O\text{CH}_4\text{N}_2\text{O}Starting material for semicarbazides; lacks the amine functionality necessary for condensation reactions.

Semicarbazide hydrochloride stands out due to its specific reactivity profile and its role as a precursor for numerous pharmaceuticals, making it essential in medicinal chemistry and organic synthesis .

Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)

Color/Form

Prisms from dilute alcohol
White crystals

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

111.0199395 g/mol

Monoisotopic Mass

111.0199395 g/mol

Boiling Point

347 to 365 °F at 760 mm Hg DECOMPOSES (NTP, 1992)

Heavy Atom Count

6

LogP

log Kow = -2.75

Melting Point

342 to 347 °F decomposes at 347-365° F (EPA, 1998)
175-185 °C /decomposes/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 89 of 93 companies with hazard statement code(s):;
H301 (98.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (49.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (14.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (14.61%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

563-41-7

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Modify: 2023-08-15

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